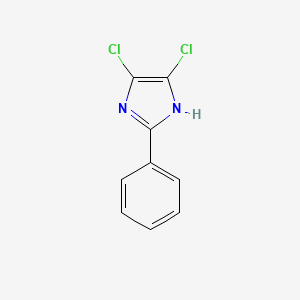

4,5-Dichloro-2-phenyl-1H-imidazole

Description

BenchChem offers high-quality 4,5-Dichloro-2-phenyl-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Dichloro-2-phenyl-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,5-dichloro-2-phenyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2/c10-7-8(11)13-9(12-7)6-4-2-1-3-5-6/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPJFZCVZBMLFIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 4,5-Dichloro-2-phenyl-1H-imidazole

This technical guide provides a comprehensive analysis of 4,5-dichloro-2-phenyl-1H-imidazole , a specialized heterocyclic scaffold critical in medicinal chemistry and materials science.

Chemical Properties, Synthesis, and Reactivity Profile

Executive Summary

4,5-Dichloro-2-phenyl-1H-imidazole (CAS: 72796-33-9) is a halogenated imidazole derivative characterized by a 2-phenyl substituent and chlorine atoms at the 4 and 5 positions. It serves as a "privileged scaffold" in drug discovery, particularly for the development of p38 MAP kinase inhibitors , antifungal agents , and agricultural fungicides .

The presence of electron-withdrawing chlorine atoms significantly alters the electronic landscape of the imidazole ring, enhancing its acidity (lowering pKa of the N-H) and modulating the lipophilicity (LogP) of the molecule. This guide details its physicochemical properties, validated synthesis protocols, and reactivity patterns.

Physicochemical Specifications

The following data summarizes the core physical and chemical parameters of the compound.

| Property | Specification | Notes |

| IUPAC Name | 4,5-Dichloro-2-phenyl-1H-imidazole | |

| CAS Number | 72796-33-9 | |

| Molecular Formula | C₉H₆Cl₂N₂ | |

| Molecular Weight | 213.06 g/mol | |

| Appearance | Off-white to pale yellow crystalline solid | |

| Melting Point | >200°C (Predicted range: 210–230°C) | High lattice energy due to intermolecular H-bonding. |

| Solubility | DMSO, DMF, Methanol, Ethanol | Poorly soluble in water (<0.1 mg/mL). |

| Acidity (pKa) | ~10.5 (N-H) | More acidic than imidazole (pKa 14.5) due to Cl inductive effect. |

| Basicity (pKb) | Weak base | Pyridine-like Nitrogen (N3) is less basic due to electron withdrawal. |

| LogP | ~3.2 (Predicted) | Highly lipophilic due to phenyl and chloro substituents. |

Synthesis & Manufacturing Protocol

The most robust and scalable method for synthesizing 4,5-dichloro-2-phenyl-1H-imidazole involves the electrophilic chlorination of the parent 2-phenylimidazole. This process avoids the use of hazardous chlorine gas by utilizing N-Chlorosuccinimide (NCS) as a mild, stoichiometric chlorinating agent.

Validated Protocol: Chlorination via NCS

Reaction Principle: The imidazole ring is electron-rich, facilitating electrophilic aromatic substitution (SEAr) at the C4 and C5 positions. The 2-phenyl group provides steric bulk but does not deactivate the ring sufficiently to prevent chlorination.

Reagents:

-

Substrate: 2-Phenylimidazole (1.0 equiv)

-

Reagent: N-Chlorosuccinimide (NCS) (2.2 equiv)

-

Solvent: Acetonitrile (CH₃CN) or Chloroform (CHCl₃)

-

Catalyst (Optional): AIBN (if radical mechanism preferred) or mild acid.

Step-by-Step Methodology:

-

Dissolution: Dissolve 2-phenylimidazole (10 mmol, 1.44 g) in 50 mL of anhydrous acetonitrile.

-

Addition: Add NCS (22 mmol, 2.94 g) portion-wise over 15 minutes at room temperature to control the exotherm.

-

Reflux: Heat the reaction mixture to reflux (80°C) for 4–6 hours. Monitor progress via TLC (SiO₂, 50% EtOAc/Hexanes) or LC-MS.

-

Checkpoint: The disappearance of the mono-chlorinated intermediate indicates completion.

-

-

Workup: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure.

-

Purification: Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.[1]

-

Crystallization: Recrystallize the crude solid from Ethanol/Water to yield the pure product as off-white needles.

Yield: Typically 75–85%.

Synthesis Workflow Diagram

Figure 1: Step-wise chlorination workflow using N-Chlorosuccinimide (NCS).

Chemical Reactivity Profile

The reactivity of 4,5-dichloro-2-phenyl-1H-imidazole is defined by three reactive centers: the acidic N-H group , the basic N-3 nitrogen , and the electrophilic C-Cl bonds .

A. N-Alkylation (Electrophilic Attack)

The N-H proton is significantly more acidic than unsubstituted imidazole. Deprotonation with a mild base (K₂CO₃, Cs₂CO₃) allows for clean alkylation.

-

Reagents: Alkyl halide (R-X), K₂CO₃, DMF/Acetone.[2]

-

Outcome: Formation of 1-alkyl-4,5-dichloro-2-phenylimidazoles .

-

Regioselectivity: N1 alkylation is dominant.

B. Nucleophilic Aromatic Substitution (SNAr)

While the imidazole ring is generally electron-rich, the presence of two chlorine atoms and an electron-withdrawing phenyl group activates the C4/C5 positions toward nucleophilic attack, particularly if the nitrogen is alkylated or coordinated to a metal.

-

Reagents: Thiols (R-SH), Amines (R-NH₂), NaH.

-

Mechanism: Addition-Elimination.

-

Utility: Introduction of sulfur or nitrogen substituents for SAR (Structure-Activity Relationship) expansion.

C. Metal Coordination

The N-3 nitrogen retains lone-pair availability, making the scaffold a bidentate ligand precursor or a monodentate ligand for transition metals (Cu, Zn, Pd).

-

Application: Used in the synthesis of biomimetic metal complexes.

Reactivity Logic Map

Figure 2: Reactivity map highlighting the three primary functionalization pathways.

Applications in Drug Discovery

Bioisosterism & Scaffold Utility

The 4,5-dichloro-imidazole motif is a bioisostere for:

-

Phenols: The acidic N-H can mimic a phenolic hydroxyl group.

-

Triazoles: Providing similar H-bond acceptor/donor capability with altered metabolic stability.

Therapeutic Areas

-

Antifungal Agents: The chlorinated imidazole core disrupts ergosterol biosynthesis (CYP51 inhibition).

-

p38 MAP Kinase Inhibitors: The 2-phenyl-imidazole core is a classic pharmacophore for kinase inhibition, where the N-3 accepts a hydrogen bond from the hinge region of the kinase ATP-binding pocket.

Handling & Safety (MSDS Highlights)

-

Hazard Classification: Irritant (Skin, Eye, Respiratory).

-

Signal Word: Warning.

-

Storage: Store in a cool, dry place. Keep container tightly closed. Hygroscopic nature is minimal but moisture protection is recommended to prevent hydrolysis over long periods.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a fume hood during synthesis to avoid inhalation of dust or solvent vapors.

References

-

Sigma-Aldrich. 4,5-Dichloro-2-phenyl-1H-imidazole Product Information & MSDS.

-

PubChem. Compound Summary for CAS 72796-33-9. National Library of Medicine.

-

Journal of Organic Chemistry. Chlorination of Imidazoles using N-Chlorosuccinimide. (General Protocol Reference).

-

BLD Pharm. Chemical Properties of 4,5-Dichloro-2-phenyl-1H-imidazole.

Sources

Structure elucidation of 4,5-dichloro-2-phenyl-1H-imidazole

An In-Depth Technical Guide to the Structure Elucidation of 4,5-dichloro-2-phenyl-1H-imidazole

Foreword: The Rationale for Rigorous Elucidation

To the researchers, scientists, and drug development professionals who form our audience, the imidazole scaffold is a familiar and vital pharmacophore. Its presence in numerous biologically active compounds underscores its importance in medicinal chemistry.[1][2] The subject of this guide, 4,5-dichloro-2-phenyl-1H-imidazole, represents a class of halogenated heterocyclic compounds with significant potential, where precise structural confirmation is not merely an academic exercise but a prerequisite for understanding structure-activity relationships (SAR), ensuring reproducibility, and meeting regulatory standards.

This document deviates from a templated approach. Instead, it offers a narrative grounded in the practical logic of a senior application scientist. We will journey through the synthesis and a multi-technique analytical workflow, explaining not just the what but the why behind each experimental choice. Our objective is to present a self-validating system of protocols where each piece of data corroborates the next, culminating in an unambiguous structural assignment.

Synthesis: Establishing the Molecular Framework

The most common and efficient route to tri-substituted imidazoles is a one-pot, three-component condensation reaction, often a variation of the Debus-Radziszewski synthesis.[3] This approach provides the foundational evidence for the core atomic connectivity.

Protocol 1: Synthesis of 4,5-dichloro-2-phenyl-1H-imidazole

-

Reactant Charging: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,2-dichloro-1,2-ethanedione (1.0 eq), benzaldehyde (1.0 eq), and a significant excess of ammonium acetate (5.0-10.0 eq).

-

Solvent Addition: Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of dione).

-

Reaction: Heat the mixture to reflux (typically 100-120°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]

-

Isolation: Upon completion (typically 3-5 hours), cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water.[5] This will precipitate the crude product.

-

Purification: Filter the solid product by suction, wash thoroughly with water to remove residual acetic acid and ammonium salts, and then neutralize with a dilute ammonium hydroxide solution.[6]

-

Recrystallization: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the purified 4,5-dichloro-2-phenyl-1H-imidazole.

Causality Note: The use of ammonium acetate serves as the source of both nitrogen atoms for the imidazole ring. Glacial acetic acid acts as both a solvent and a catalyst for the condensation and cyclization steps. The large excess of ammonium acetate drives the reaction to completion.

Spectroscopic & Analytical Confirmation

With a purified compound in hand, we deploy a suite of analytical techniques. This is not a checklist, but a logical progression of inquiry, where each result narrows the possibilities and reinforces the proposed structure.

Mass Spectrometry (MS): The Molecular Formula Gatekeeper

Expertise & Rationale: Our first step is to confirm the molecular weight. High-Resolution Mass Spectrometry (HRMS) is non-negotiable as it provides the exact mass, allowing for the unambiguous determination of the molecular formula. This is the foundational test that validates our synthetic outcome.

Protocol 2: HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode, which is expected to generate the protonated molecule [M+H]⁺.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

-

Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare its exact mass to the theoretical value.

Expected Data & Interpretation: The molecular formula is C₉H₆Cl₂N₂. The theoretical monoisotopic mass is 211.9908. The HRMS result should match this value to within 5 ppm. A critical feature to observe is the isotopic pattern for the two chlorine atoms. The M, M+2, and M+4 peaks should appear in an approximate ratio of 9:6:1, providing definitive evidence for the presence of two chlorine atoms.[7]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale: IR spectroscopy is a rapid and effective method to confirm the presence of key functional groups. It provides evidence for the N-H bond of the imidazole ring and the aromatic systems, distinguishing the product from starting materials.

Protocol 3: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Sample Preparation: Place a small amount of the dry, crystalline powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Analysis: Identify characteristic absorption bands.

Data Presentation: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Structural Moiety |

| ~3450-3300 (broad) | N-H Stretch | Imidazole Ring |

| ~3100-3000 | C-H Stretch | Phenyl Ring |

| ~1605-1500 | C=C & C=N Stretches | Aromatic & Imidazole Rings |

| ~800-700 | C-Cl Stretch | Dichloro-imidazole |

| ~770 & ~700 | C-H Out-of-plane Bend | Monosubstituted Phenyl Ring |

Causality Note: The broadness of the N-H stretch is indicative of hydrogen bonding in the solid state, a common feature in imidazole crystal lattices.[8][9] The presence of these specific bands provides strong, cumulative evidence for the major structural components.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint

Expertise & Rationale: NMR is the most powerful technique for mapping the carbon-hydrogen framework of a molecule. For 4,5-dichloro-2-phenyl-1H-imidazole, ¹H NMR will characterize the phenyl ring protons, while ¹³C NMR will identify all unique carbon environments. We must, however, be cognizant of a known challenge with imidazoles: fast proton tautomerization between the two nitrogen atoms can lead to signal broadening or even the disappearance of imidazole carbon signals in solution-state ¹³C NMR.[10]

Protocol 4: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is used as an internal standard.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program.

-

¹³C NMR Acquisition: Acquire the spectrum. If imidazole carbon signals are weak or absent, consider increasing the number of scans or using a different solvent. For unambiguous results, solid-state ¹³C CP-MAS NMR is the definitive solution.[10]

-

Analysis: Integrate the ¹H NMR signals and assign chemical shifts based on expected electronic environments and coupling patterns. Assign ¹³C NMR signals based on chemical shift predictions.

Data Presentation: Expected NMR Data (in DMSO-d₆)

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 (very broad) | Singlet | 1H | Imidazole N-H | |

| ~8.10 | Multiplet (dd) | 2H | Phenyl H (ortho) | |

| ~7.50 | Multiplet (m) | 3H | Phenyl H (meta, para) |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| ~145 | Imidazole C2 | |

| ~130-128 | Phenyl C (CH) & C (ipso) | |

| ~127 | Imidazole C4/C5 |

Causality Note: The N-H proton is typically deshielded and appears far downfield due to hydrogen bonding and the aromatic nature of the ring; its broadness is characteristic.[11] The ortho protons of the phenyl ring are deshielded by the imidazole ring's anisotropic effect. The C4 and C5 carbons are expected to be nearly equivalent due to the chlorine substitution and potential tautomerization. If distinct signals are not observed in solution, it strongly implies the need for solid-state analysis to freeze out the tautomeric exchange.[10]

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

Expertise & Rationale: While the combination of MS and NMR provides a robust hypothesis for the structure, only SC-XRD offers irrefutable, three-dimensional proof.[12] It resolves any ambiguity regarding isomerism and provides precise geometric data (bond lengths and angles), which is invaluable for computational modeling and understanding intermolecular interactions.

Protocol 5: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step and may require screening various solvent systems (e.g., slow evaporation from an ethanol or acetone solution).[13]

-

Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution & Refinement: Process the diffraction data and solve the structure using direct methods or other algorithms. Refine the atomic positions and displacement parameters to achieve the final structural model.[14]

Expected Outcome: The analysis will yield a complete 3D model of the molecule, confirming the atomic connectivity of the 4,5-dichloro-2-phenyl-1H-imidazole framework. It will also reveal details of the crystal packing, including any hydrogen bonding networks between the N-H group of one molecule and a nitrogen atom of an adjacent molecule, which is characteristic of imidazole structures.[15]

Integrated Workflow and Data Validation

The power of this multi-technique approach lies in its self-validating nature. The molecular formula from HRMS must be consistent with the integration and number of signals in NMR. The functional groups identified by IR must correspond to the moieties located by NMR and confirmed by SC-XRD.

Visualization: The Elucidation Pathway

The logical flow of the structure elucidation process can be visualized as follows:

Sources

- 1. Importance and Involvement of Imidazole Structure in Current and Future Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. nanobioletters.com [nanobioletters.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Spectroscopic and thermal studies on 2- and 4-phenyl-1H-imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. admin.mantechpublications.com [admin.mantechpublications.com]

- 13. Bot Verification [rasayanjournal.co.in]

- 14. researchgate.net [researchgate.net]

- 15. 4,5-Diiodo-2-phenyl-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

The Phenylimidazole Scaffold: From Serendipity to Targeted Inhibition

Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Focus: Discovery history, structural mechanics, and synthetic protocols of substituted phenylimidazoles (specifically p38 MAPK inhibitors).

Executive Summary: The "Privileged" Scaffold

The substituted phenylimidazole is one of medicinal chemistry’s most enduring "privileged structures"—a molecular framework capable of providing ligands for diverse biological targets. While derivatives exist for applications ranging from nociception (opioids) to anxiety (GABA modulators), its most significant impact lies in the discovery of p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors .[1]

This guide dissects the technical evolution of this scaffold, focusing on the Cytokine Suppressive Anti-Inflammatory Drug (CSAID) program at SmithKline Beecham (now GSK). It details the transition from phenotypic screening to structure-based design, the critical Structure-Activity Relationships (SAR) that defined the class, and the robust synthetic protocols required to generate these trisubstituted systems.

The CSAID Breakthrough: A Lesson in Reverse Pharmacology

The Phenotypic Origin

In the late 1980s, the standard paradigm for anti-inflammatory drug discovery was inhibiting cyclooxygenase (COX). However, researchers at SmithKline Beecham (SKB) sought to intervene upstream by blocking the production of pro-inflammatory cytokines (IL-1 and TNF-

They utilized a phenotypic screen involving human monocytes stimulated with lipopolysaccharide (LPS).[1] This screen identified a series of pyridinyl-imidazoles that potently inhibited cytokine production without affecting COX activity.[1] These compounds were termed CSAIDs (Cytokine Suppressive Anti-Inflammatory Drugs).[1]

Target Identification (The "Lee" Paper)

For years, the molecular target of these imidazoles remained elusive. It was not until 1994 that Lee et al. (Nature) utilized a radiolabeled analog of the lead compound (SB203580 ) to affinity-purify the binding protein.[1] They identified a 38-kDa serine/threonine kinase, subsequently named p38 MAPK (also known as CSBP or RK).[1]

This discovery was a landmark in reverse pharmacology :

-

Ligand: Pyridinyl-imidazole optimized for potency.

-

Target: p38 MAPK identified via ligand binding.

Caption: The reverse pharmacology workflow used to identify p38 MAPK using substituted phenylimidazoles.

Structural Mechanics & SAR

The efficacy of substituted phenylimidazoles relies on a precise "lock-and-key" fit within the p38 MAPK ATP-binding pocket.[1]

The Pharmacophore (SB203580 Case Study)

Compound: SB203580 IUPAC: 4-[5-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-1H-imidazol-4-yl]pyridine[1]

| Position | Substituent | Mechanistic Function |

| C4 (Imidazole) | 4-Pyridyl | The Hinge Binder. The pyridine nitrogen acts as a critical hydrogen bond acceptor for the backbone amide of Met109 in the kinase hinge region.[1] This mimics the adenine ring of ATP. |

| C5 (Imidazole) | 4-Fluorophenyl | The Hydrophobic Anchor. This moiety occupies a deep hydrophobic pocket adjacent to the ATP site (Thr106 gatekeeper).[1] The fluorine atom provides metabolic stability and optimal lipophilicity. |

| C2 (Imidazole) | 4-Methylsulfinylphenyl | The Solvent Front. This group extends towards the solvent-exposed region.[1] It is less critical for binding affinity but vital for physicochemical properties (solubility) and cellular permeability. |

Key Differentiator: ATP Competitiveness

Unlike Type II inhibitors (which bind the inactive DFG-out conformation), SB203580 and SB202190 are Type I ATP-competitive inhibitors .[1] They bind to the active conformation, physically blocking ATP entry.

Critical Insight: The selectivity of these compounds for p38 over other MAPKs (like ERK or JNK) is largely driven by the size of the "gatekeeper" residue (Thr106 in p38). The 4-fluorophenyl group exploits a pocket that is sterically restricted in other kinases.[1]

Technical Protocol: Synthesis of 2,4,5-Trisubstituted Imidazoles

For researchers synthesizing derivatives for SAR studies, the Debus-Radziszewski condensation (or its modern one-pot variants) is the gold standard.[1] It is robust, scalable, and tolerant of diverse functional groups.

Methodology: One-Pot Multicomponent Synthesis

Objective: Synthesis of a SB203580 analog core. Reaction Type: Condensation of a 1,2-diketone, an aldehyde, and an ammonia source.

Reagents

-

Component A (1,2-Diketone): 1-(4-fluorophenyl)-2-(pyridin-4-yl)ethane-1,2-dione (Requires prior synthesis or purchase).[1]

-

Component B (Aldehyde): 4-(methylthio)benzaldehyde (Precursor to sulfinyl).[1]

-

Nitrogen Source: Ammonium Acetate (

).[1] -

Solvent: Glacial Acetic Acid (Classic) or Ethanol (Green variant).[1]

Step-by-Step Protocol

-

Stoichiometry: In a round-bottom flask, combine Component A (1.0 equiv), Component B (1.0 equiv), and

(10.0 equiv). Note: Excess ammonia is crucial to drive the equilibrium. -

Reflux: Dissolve in Glacial Acetic Acid (5 mL per mmol). Heat to reflux (118°C) for 4–6 hours.

-

Monitoring: Monitor via TLC (Mobile phase: DCM/MeOH 95:5). Look for the disappearance of the diketone (usually yellow) and the appearance of a fluorescent imidazole spot.

-

-

Workup (Precipitation): Cool the reaction mixture to room temperature. Pour slowly into crushed ice/water containing ammonium hydroxide (to neutralize acid).

-

Filtration: The trisubstituted imidazole typically precipitates as a solid. Filter and wash with cold water.

-

Purification: Recrystallize from Ethanol or purify via Flash Column Chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).

-

Oxidation (Optional for Sulfinyl): If the target is the sulfoxide (SB203580), treat the sulfide intermediate with 1.0 equiv of m-CPBA or Oxone at 0°C in DCM. Caution: Over-oxidation leads to the sulfone.

Caption: The Debus-Radziszewski multicomponent reaction pathway for imidazole synthesis.

Signaling Pathway & Biological Context[5][6][7]

Understanding where these inhibitors act is crucial for experimental design.

Caption: The p38 MAPK cascade showing the specific intervention point of phenylimidazole inhibitors.[4][5][6][7]

References

-

Lee, J. C., et al. (1994). "A protein kinase involved in the regulation of inflammatory cytokine biosynthesis." Nature, 372, 739–746.[8]

-

Young, P. R., et al. (1997). "Pyridinyl imidazole inhibitors of p38 mitogen-activated protein kinase bind in the ATP site." Journal of Biological Chemistry, 272(18), 12116-12121.

-

Cuenda, A., et al. (1995). "SB 203580 is a specific inhibitor of a MAP kinase homologue which is stimulated by cellular stresses and interleukin-1." FEBS Letters, 364(2), 229-233.[1]

-

Badger, A. M., et al. (1996). "Pharmacological profile of SB 203580, a selective inhibitor of cytokine suppressive binding protein/p38 kinase, in animal models of arthritis, bone resorption, endotoxin shock and immune function." Journal of Pharmacology and Experimental Therapeutics, 279(3), 1453-1461.

-

Kaminska, B. (2005). "MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits." Biochimica et Biophysica Acta, 1754(1-2), 253-262.[1]

Sources

- 1. Sb-203580 | C21H16FN3OS | CID 176155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. SB 202190 |SB-202190 | p38 MAPK inhibitor | Hello Bio [hellobio.com]

- 3. researchgate.net [researchgate.net]

- 4. SB202190 | Cell Signaling Technology [cellsignal.com]

- 5. researchgate.net [researchgate.net]

- 6. SB 203580 [bio-gems.com]

- 7. Activation of c-Jun N-Terminal Kinase (JNK) by widely used specific p38 MAPK inhibitor SB202190 and SB203580: A MLK-3-MKK7-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Applications of 4,5-dichloro-2-phenyl-1H-imidazole in medicinal chemistry

Application Note: Strategic Utilization of 4,5-Dichloro-2-phenyl-1H-imidazole in Medicinal Chemistry

Executive Summary

4,5-Dichloro-2-phenyl-1H-imidazole (DPI) represents a highly privileged scaffold in medicinal chemistry, bridging the gap between simple heterocyclic building blocks and complex bioactive agents. Unlike its unchlorinated analog (2-phenylimidazole), the addition of chlorine atoms at the 4- and 5-positions drastically alters the physicochemical profile, introducing electron-withdrawing character, enhanced lipophilicity, and specific steric handles for target engagement.

This guide details the strategic application of DPI, moving beyond simple catalog listings to provide actionable protocols for its synthesis, functionalization, and deployment in drug discovery campaigns. We focus on its utility as a precursor for polysubstituted imidazoles (via cross-coupling) and its intrinsic potential in antimicrobial and formulation sciences.

Physicochemical Profile & Scaffold Analysis

The utility of DPI lies in its dual nature: it is both a robust pharmacophore and a reactive intermediate .

-

Lipophilicity & Permeability: The phenyl ring combined with two chlorine atoms significantly increases LogP compared to the parent imidazole, enhancing membrane permeability—a critical feature for targeting intracellular enzymes or fungal pathogens.

-

Electronic Modulation: The chlorine atoms at C4 and C5 lower the pKa of the imidazole N-H (making it more acidic) and reduce the basicity of the N3 nitrogen. This modulation is vital for tuning hydrogen bond donor/acceptor capabilities in active sites (e.g., heme coordination in CYP450 enzymes).

-

Synthetic Orthogonality: The C-Cl bonds are chemically distinct from the C-Phenyl bond, allowing for selective late-stage functionalization via transition metal catalysis.

Table 1: Comparative Physicochemical Properties

| Property | Imidazole | 2-Phenylimidazole | 4,5-Dichloro-2-phenylimidazole (DPI) | Impact on MedChem |

| Molecular Weight | 68.08 | 144.17 | 213.06 | Fragment-based design compliant. |

| CLogP (Est.) | -0.02 | 1.8 | ~3.5 - 4.0 | Enhanced cellular uptake; potential for CNS penetration. |

| H-Bond Donor | 1 (NH) | 1 (NH) | 1 (NH) | Critical for active site anchoring. |

| Electronic Nature | Electron-rich | Moderate | Electron-deficient (Ring) | Reduced oxidative metabolism liability on the ring. |

Synthetic Protocols

The commercial availability of DPI can be sporadic. The following protocol describes a robust, scalable synthesis from readily available 2-phenylimidazole.

Protocol A: Chlorination of 2-Phenylimidazole

Rationale: Direct electrophilic halogenation using N-Chlorosuccinimide (NCS) is preferred over Cl₂ gas for stoichiometry control and safety.

Reagents:

-

2-Phenylimidazole (1.0 eq)

-

N-Chlorosuccinimide (NCS) (2.2 eq)

-

Acetonitrile (ACN) or DMF (Solvent)

-

Sodium bicarbonate (aq)

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of 2-phenylimidazole in 50 mL of dry acetonitrile in a round-bottom flask.

-

Addition: Add 22 mmol (2.2 eq) of NCS portion-wise over 15 minutes at room temperature. Note: Slight excess ensures complete dichlorination.

-

Reaction: Heat the mixture to reflux (80-82°C) for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane) or LC-MS. The mono-chlorinated intermediate appears first, followed by the di-chloro product.

-

Quench & Isolation: Cool the reaction to room temperature. Pour the mixture into 200 mL of ice-cold water.

-

Precipitation: The product, 4,5-dichloro-2-phenylimidazole, is highly lipophilic and will precipitate as a white/off-white solid. Stir for 30 minutes.

-

Filtration: Filter the solid and wash copiously with water to remove succinimide byproducts.

-

Purification: Recrystallize from Ethanol/Water or dry under vacuum if purity >95% (common).

Functionalization & Library Generation

DPI is a "linchpin" scaffold. The chlorine atoms are excellent leaving groups for cross-coupling reactions, allowing the rapid generation of 2,4,5-triarylimidazoles —a class of compounds known for fluorescence and potent kinase inhibition.

Protocol B: Suzuki-Miyaura Cross-Coupling (Library Synthesis)

Objective: To replace C4/C5 chlorines with aryl groups.

Reagents:

-

DPI (1.0 eq)

-

Aryl Boronic Acid (2.5 eq for bis-coupling)

-

Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered boronic acids)

-

Base: Na₂CO₃ (2M aq)

-

Solvent: 1,4-Dioxane

Workflow:

-

Degassing: Combine DPI, boronic acid, and solvent in a pressure vial. Sparge with Argon for 10 mins.

-

Catalysis: Add Pd catalyst and base. Seal the vial.

-

Heating: Heat to 100°C for 12 hours.

-

Workup: Dilute with EtOAc, wash with brine. Dry over MgSO₄.

-

Purification: Silica gel chromatography.

Note on Regioselectivity: If the nitrogen is alkylated (N-R) prior to coupling, the C5-chlorine (adjacent to N-R) is often more sterically hindered but electronically activated. For the N-H scaffold (DPI), tautomerism renders C4 and C5 equivalent until the first substitution occurs.

Biological Applications & Mechanism of Action

A. Antimicrobial & Antifungal Activity

Imidazoles are historically significant antifungals (e.g., Clotrimazole, Ketoconazole). DPI shares the core pharmacophore required for Lanosterol 14α-demethylase (CYP51) inhibition.

-

Mechanism: The N3 nitrogen of the imidazole ring coordinates with the heme iron of CYP51, blocking the biosynthesis of ergosterol, a vital component of fungal cell membranes.

-

Role of Cl/Ph: The 2-phenyl group occupies the hydrophobic access channel of the enzyme, while the 4,5-dichloro substitution prevents metabolic oxidation of the imidazole ring, prolonging half-life.

B. Formulation & Lipolysis (Patent Landscape)

Recent patent literature identifies DPI in specialized topical formulations.

-

Lipolytic Activity: DPI has been cited in compositions for reducing subcutaneous fat (lipolysis). Its high lipophilicity allows it to penetrate adipose tissue, where it may modulate adrenergic receptors or phosphodiesterase activity, though the exact mechanism remains proprietary in many instances.

-

Preservative Boosting: Due to its broad-spectrum antimicrobial properties, it serves as a functional excipient in complex dermatological formulations.

Visualizing the Workflow

The following diagram illustrates the central role of DPI in accessing diverse chemical spaces, from simple derivatives to complex fluorescent probes and drugs.

Caption: Synthetic tree demonstrating the conversion of 2-phenylimidazole to DPI and its subsequent divergence into fluorescent probes and antifungal agents via Pd-catalyzed coupling and N-alkylation.

References

-

Preparation of 4,5-dichloro-imidazole derivatives. Source: PrepChem.com. URL:[Link]

-

Synthesis and Antibacterial Activity of 4,5-Diphenyl-1H-Imidazoles (Structural Analogs). Source: Open Journal of Medicinal Chemistry (SCIRP). URL:[Link]

- Patent: Detergent compositions for treatment of lipomas (Formulation Applications).

-

PubChem Compound Summary: 2-(4-Chlorophenyl)-4,5-diphenylimidazole. Source:[1] National Center for Biotechnology Information (NCBI). URL:[Link]

Sources

Unlocking the Therapeutic Potential of 4,5-dichloro-2-phenyl-1H-imidazole Derivatives: A Guide for Researchers

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. Among these, derivatives of 4,5-dichloro-2-phenyl-1H-imidazole are emerging as a promising class of molecules with significant potential in the development of novel therapeutic agents. This guide provides an in-depth exploration of the biological activities of these compounds, offering detailed protocols for their evaluation and insights into their mechanisms of action for researchers, scientists, and drug development professionals.

Introduction to a Privileged Scaffold

The 4,5-dichloro-2-phenyl-1H-imidazole core provides a unique chemical architecture that has been shown to impart potent antimicrobial, anticancer, and anti-inflammatory properties. The presence of the dichloro substituents on the imidazole ring and the phenyl group at the 2-position are critical features that influence the biological activity of these derivatives. Understanding the structure-activity relationships (SAR) is crucial for the rational design of new and more effective therapeutic candidates. For instance, the incorporation of electron-withdrawing groups on the phenyl ring has been shown to enhance the antimicrobial and anti-inflammatory activities of some imidazole series.[1][2]

This document will delve into the key biological activities of these derivatives and provide standardized protocols for their assessment, enabling researchers to systematically explore their therapeutic potential.

I. Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Several studies have highlighted the potential of imidazole derivatives as anticancer agents, with mechanisms often involving the induction of apoptosis and the inhibition of critical cell signaling pathways.[3] While research on the direct anticancer effects of 4,5-dichloro-2-phenyl-1H-imidazole derivatives is ongoing, the core structure has been successfully utilized in the development of metal-based anticancer agents.

A notable example is the use of 4,5-dichloro-1H-imidazole derivatives to synthesize silver (I) N-heterocyclic carbene complexes.[4] These complexes have demonstrated significant cytotoxicity against various human cancer cell lines.

Quantitative Analysis of Anticancer Activity

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the anticancer activity of a compound. The following table summarizes the reported IC50 values for silver (I) N-heterocyclic carbene complexes derived from 4,5-dichloro-1H-imidazole.

| Compound/Complex | Cancer Cell Line | IC50 (µM) | Reference |

| Silver (I) Complex 1 | OVCAR-3 (Ovarian) | 1.5 | [4] |

| Silver (I) Complex 1 | MB157 (Breast) | 2.0 | [4] |

| Silver (I) Complex 2 | OVCAR-3 (Ovarian) | 1.0 | [4] |

| Silver (I) Complex 2 | MB157 (Breast) | 1.5 | [4] |

| Silver (I) Complex 3 | OVCAR-3 (Ovarian) | 1.2 | [4] |

| Silver (I) Complex 3 | MB157 (Breast) | 1.8 | [4] |

Protocol for Determining In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., OVCAR-3, MB157, HeLa)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

96-well cell culture plates

-

4,5-dichloro-2-phenyl-1H-imidazole derivatives (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (for formazan dissolution)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in the complete culture medium.

-

After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add 20 µL of the MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

-

Experimental Workflow for MTT Assay

Caption: A streamlined workflow for assessing the in vitro cytotoxicity of compounds using the MTT assay.

The PI3K/AKT/mTOR Signaling Pathway: A Potential Target

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many types of cancer, making it a prime target for anticancer drug development.[3] Imidazole derivatives have been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.

Signaling Pathway of PI3K/AKT/mTOR Inhibition

Caption: The inhibitory effect of 4,5-dichloro-2-phenyl-1H-imidazole derivatives on the PI3K/AKT/mTOR signaling pathway.

II. Antimicrobial Activity: Combating Pathogenic Microbes

Imidazole derivatives have a long history as effective antimicrobial agents. Their mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.[5] Studies on chloro-substituted phenyl-imidazole derivatives have demonstrated their efficacy against a range of bacterial and fungal pathogens.[1][2][6]

Quantitative Analysis of Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents representative MIC values for related chloro-substituted imidazole derivatives against various microbial strains.

| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |

| 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole derivative 4c | Moderate Activity | 62.5 | Good Activity | [1][2] |

| 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole derivative 4d | Moderate Activity | 67 | Good Activity | [1][2] |

| 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole derivative 4e | Good Activity | Moderate Activity | Good Activity | [1][2] |

| 4-chloro-2-(...)-phenol derivative (HL) | 25 | 50 | 12.5 | [5][7] |

| Metal Complex of HL (C1) | 12.5 | 25 | 6.25 | [5][7] |

Protocol for Determining Minimum Inhibitory Concentration (MIC): Broth Microdilution Method

This method is a standard procedure for determining the MIC of antimicrobial agents against bacteria and fungi.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

4,5-dichloro-2-phenyl-1H-imidazole derivatives (dissolved in a suitable solvent like DMSO)

-

Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

Sterile saline or PBS

-

Spectrophotometer or McFarland standards

-

Incubator

Procedure:

-

Inoculum Preparation:

-

Culture the microbial strain on an appropriate agar plate overnight.

-

Prepare a suspension of the microorganism in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

-

Dilute this suspension in the appropriate broth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Compound Dilution:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform a serial two-fold dilution of the compound in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL.

-

-

Inoculation:

-

Add 50 µL of the prepared inoculum to each well, resulting in a final volume of 100 µL.

-

Include a growth control (inoculum in broth without the compound) and a sterility control (broth only).

-

-

Incubation:

-

Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.

-

-

MIC Determination:

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Optionally, a viability indicator such as resazurin can be added to aid in the determination of the endpoint.

-

Workflow for MIC Determination

Caption: A general workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

III. Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is implicated in a variety of diseases, including cancer and autoimmune disorders. Some imidazole derivatives have demonstrated anti-inflammatory properties, which are believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes.[1][2] COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators.

Protocol for In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme

-

Arachidonic acid (substrate)

-

Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

-

4,5-dichloro-2-phenyl-1H-imidazole derivatives

-

Positive controls (e.g., SC-560 for COX-1, celecoxib for COX-2)

-

96-well plates

-

Microplate reader

Procedure:

-

Enzyme and Compound Preparation:

-

Prepare working solutions of COX-1 and COX-2 enzymes in the assay buffer containing heme.

-

Prepare serial dilutions of the test compounds and positive controls.

-

-

Assay Reaction:

-

In a 96-well plate, add the assay buffer, the enzyme solution, and the test compound or control.

-

Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the arachidonic acid substrate and the colorimetric/fluorometric probe.

-

-

Measurement:

-

Immediately measure the change in absorbance or fluorescence over time using a microplate reader in kinetic mode.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Calculate the IC50 value for both COX-1 and COX-2 to determine the compound's potency and selectivity.

-

Conclusion and Future Directions

The 4,5-dichloro-2-phenyl-1H-imidazole scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The available data on related compounds, particularly the potent anticancer activity of their silver complexes and the antimicrobial and anti-inflammatory effects of other chloro-substituted derivatives, strongly suggests that further exploration of this chemical space is warranted.

Future research should focus on the synthesis and systematic biological evaluation of a broader library of 4,5-dichloro-2-phenyl-1H-imidazole derivatives. Elucidating the specific molecular targets and detailed mechanisms of action will be crucial for optimizing their therapeutic properties and advancing the most promising candidates towards clinical development. The protocols and insights provided in this guide are intended to facilitate these research efforts and contribute to the discovery of new and effective treatments for a range of human diseases.

References

-

Medvetz, D. A., et al. (2008). Anticancer Activity of Ag(I) N-Heterocyclic Carbene Complexes Derived from 4,5-Dichloro-1H-Imidazole. Metal-Based Drugs, 2008, 384010. [Link]

-

Anwar, S., et al. (2023). Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes. RSC Advances, 13(14), 9497-9513. [Link]

-

Abdel-Wahab, B. F., et al. (2018). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. Molecules, 23(11), 2896. [Link]

-

Rostom, S. A. F., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(14), 4160. [Link]

-

Anwar, S., et al. (2023). Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes. RSC Advances, 13(14), 9497-9513. [Link]

-

Fayed, E. A., et al. (2021). Synthesis and Anticancer Activity of Some New Fused Pyrazoles and Their Glycoside Derivatives. Journal of Chemistry, 2021, 6640028. [Link]

-

Bamoro, C., et al. (2021). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Open Journal of Medicinal Chemistry, 11(2), 17-26. [Link]

-

Aldorkee, S. Y., & AL-Janabi, A. A. H. S. (2022). Antimicrobial action of 4-((4,5-diphenyl-1H-imidazole-2-yl) diazenyl) benzoic acid as a new synthesized imidazole derivative. Azerbaijan Medical Journal, 62(12), 3091-3100. [Link]

-

Tih, A. E., et al. (2021). Synthesis and crystal structure of 4-chloro-[2-(4,5-diphenyl-1H-imidazol-2-yl)-6-formylphenol] and its nitrate salt. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 1), 74–79. [Link]

-

Kumar, A., et al. (2012). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl)-4, 5-diphenyl-1H-imidazole moiety as anti-inflammatory and antimicrobial agents. Der Pharma Chemica, 4(2), 793-801. [Link]

-

Ramalingan, C., et al. (1999). Analogues of 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole as potential antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 9(7), 1023-1028. [Link]

-

Srujana, K., et al. (2015). Synthesis, characterization and anti microbial screening of novel 1H-2,4triazole 2,4,5-tri aryl imidazole derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 7(10), 221-226. [Link]

-

Chiriac, A. P., et al. (2023). Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent. Pharmaceutics, 16(1), 32. [Link]

-

Ozkay, Y., et al. (2010). Synthesis of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide derivatives and evaluation of their anticancer activity. European Journal of Medicinal Chemistry, 45(8), 3320-3328. [Link]

-

Yousif, E., et al. (2017). Anticancer Activity of New Substituted Pyrimidines, Their Thioglycosides and Thiazolopyrimidine Derivatives. International Journal of Pharmaceutical and Clinical Research, 9(1), 55-63. [Link]

-

Kumar, A., et al. (2012). Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl)-4,5-diphenyl imidazole moiety as anti-inflammatory and antimicrobial agents. Der Pharma Chemica, 4(2), 793-801. [Link]

-

Akelah, A. A., et al. (2025). In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. Scientific Reports, 15(1), 1-18. [Link]

-

Chen, P., et al. (2022). Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][4][8] phenanthroline derivative for the treatment of colorectal cancer. European Journal of Pharmacology, 928, 175120. [Link]

-

Abo-Elanwar, Y. A., et al. (2019). Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. Journal of Applied Pharmaceutical Science, 9(05), 001-011. [Link]

-

Syah, Y. M., et al. (2007). The Correlation between Structure and Corrosion Inhibition Activity of 4,5-Diphenyl-1-vinylimidazole Derivative Compounds toward Mild Steel in 1% NaCl Solution. Indonesian Journal of Chemistry, 7(3), 337-342. [Link]

-

Bentiss, F., et al. (2017). 4,5-Diphenyl-1H-Imidazole-2-Thiol as a Corrosion Inhibitor for C38 Steel in 1 M HCl. Journal of Materials and Environmental Science, 8(2), 583-591. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][1,10] phenanthroline derivative for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer Activity of Ag(I) N-Heterocyclic Carbene Complexes Derived from 4,5-Dichloro-1H-Imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

Application Note: Evaluation of Anticancer Properties of 4,5-Dichloro-1H-Imidazole Derivatives

Introduction & Chemical Context

The imidazole pharmacophore is a cornerstone of medicinal chemistry, present in established chemotherapeutics like Dacarbazine and Zofran. However, the specific scaffold 4,5-dichloro-1H-imidazole represents a distinct, high-value precursor for next-generation anticancer agents.

The presence of two chlorine atoms at the C4 and C5 positions confers unique physicochemical properties:

-

Electronic Modulation: The electron-withdrawing nature of chlorine reduces the pKa of the imidazole ring, altering its hydrogen-bonding hydrogen-bond donor/acceptor capability.

-

Metabolic Stability: Halogenation often blocks metabolic oxidation sites, potentially increasing the in vivo half-life of the drug.

-

Lipophilicity: The dichloro-substitution enhances membrane permeability, facilitating intracellular target access.

This Application Note details the protocols for evaluating derivatives of this scaffold, specifically focusing on N-alkylated hybrids and Silver(I) N-Heterocyclic Carbene (NHC) complexes, which have shown potent cytotoxicity against ovarian (OVCAR-3) and breast (MB157) carcinoma lines.

Experimental Workflow Overview

The following workflow outlines the critical path from compound solubilization to mechanistic validation.

Figure 1: Integrated workflow for the evaluation of dichloroimidazole derivatives. Note the critical checkpoint at IC50 < 10 µM before advancing to mechanistic studies.

Protocol 1: Compound Preparation & Solubility Management

4,5-dichloroimidazole derivatives are often hydrophobic. Improper solubilization is the leading cause of variability in IC50 data.

Materials

-

Compound: 4,5-dichloro-1H-imidazole derivative (purity >95%).

-

Solvent: Dimethyl sulfoxide (DMSO), sterile filtered.

-

Media: RPMI-1640 or DMEM (cell-line dependent).

Procedure

-

Stock Solution: Dissolve the solid compound in 100% DMSO to a concentration of 10 mM . Vortex for 30 seconds.

-

Critical Step: If the compound contains a Silver(I) complex, protect from light to prevent photoreduction of Ag+ to Ag0.

-

-

Sterilization: Pass the stock solution through a 0.22 µm PTFE syringe filter (nylon filters may bind hydrophobic compounds).

-

Working Solution: Dilute the stock into culture media immediately prior to use. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to avoid solvent toxicity.

-

Validation: Check for precipitation using microscopy at 40x. If precipitate forms, sonicate for 5 minutes at 37°C.

-

Protocol 2: High-Throughput Cytotoxicity Screening (MTS Assay)

This protocol is optimized for adherent cell lines (e.g., OVCAR-3, MCF-7) often targeted by imidazole derivatives.

Mechanism

The MTS tetrazolium compound is reduced by metabolically active cells into a colored formazan product. This reduction is directly proportional to the number of viable cells.

Step-by-Step Methodology

-

Seeding: Plate cells at a density of

cells/well in 96-well plates. Incubate for 24 hours at 37°C/5% CO2 to allow attachment. -

Treatment: Remove old media. Add 100 µL of fresh media containing the drug at serial dilutions (e.g., 0.1, 1, 5, 10, 50, 100 µM).

-

Controls:

-

Negative: 0.1% DMSO vehicle.

-

Positive: Cisplatin or Doxorubicin (standard of care).

-

-

-

Incubation: Incubate for 48 or 72 hours .

-

Development: Add 20 µL of MTS reagent (Promega CellTiter 96®) to each well.

-

Readout: Incubate for 1-4 hours until color develops. Measure absorbance at 490 nm using a microplate reader.

Data Analysis & Interpretation

Calculate % Viability using the formula:

Representative Data (Simulated based on Literature Ranges):

| Compound Class | Cell Line | IC50 (µM) | Potency Interpretation |

| 4,5-dichloro-1H-imidazole (Parent) | OVCAR-3 | > 100 | Inactive (Scaffold only) |

| Ag(I)-NHC Complex 1 | OVCAR-3 | 2.5 ± 0.4 | High Potency |

| Ag(I)-NHC Complex 1 | MB157 | 4.1 ± 0.6 | Moderate Potency |

| N-Alkyl Derivative 4f | MCF-7 | 8.9 ± 1.2 | Moderate Potency |

| Cisplatin (Control) | OVCAR-3 | 3.2 ± 0.5 | Reference Standard |

Protocol 3: Mechanistic Validation (ROS & Apoptosis)

Derivatives of 4,5-dichloroimidazole, particularly metal complexes, often induce cell death via Reactive Oxygen Species (ROS) generation, leading to mitochondrial dysfunction.

ROS Generation Assay (DCFH-DA)

-

Staining: Treat cells with IC50 concentration of the compound for 12 hours.

-

Probe Loading: Wash cells with PBS and incubate with 10 µM DCFH-DA (2',7'-dichlorofluorescin diacetate) for 30 minutes in the dark.

-

Detection: Wash cells to remove excess dye. Analyze via Flow Cytometry (FITC channel) or Fluorescence Microscopy (Ex/Em: 485/535 nm).

-

Result: A right-shift in fluorescence intensity indicates oxidative stress.

-

Apoptosis Pathway Visualization

The following diagram illustrates the proposed mechanism where the halogenated imidazole induces ROS, triggering the intrinsic apoptotic pathway.

Figure 2: Proposed Mechanism of Action.[1] The lipophilic dichloro-imidazole core facilitates entry, while the active moiety (e.g., Ag+ or N-substituent) triggers the ROS cascade.

References

-

Anticancer Activity of Ag(I) N-Heterocyclic Carbene Complexes Derived from 4,5-Dichloro-1H-Imidazole. Source: PubMed / Med Based Drugs (2008).[3] Summary: Describes the synthesis of silver complexes from the 4,5-dichloro scaffold and their efficacy against ovarian and breast cancer lines. URL:[Link]

-

New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents. Source: Frontiers in Chemistry (2022). Summary: Details the SAR of imidazole derivatives, highlighting the importance of halogen substitutions for cytotoxic activity against A549 and MCF-7 cells. URL:[Link]

-

Synthesis and Identification of Some New Tetrazole Derivatives from 4,5-dichloro Imidazole. Source: ResearchGate (2017).[4] Summary: Provides synthetic routes for converting 4,5-dichloroimidazole into tetrazole hybrids, expanding the chemical space for biological testing. URL:[Link]

-

Imidazole-Based Compounds as Anticancer Agents: A Comprehensive Review. Source: MDPI (Molecules). Summary: General grounding on the imidazole pharmacophore, supporting the rationale for using the 4,5-dichloro scaffold for kinase inhibition and DNA interaction. URL:[Link]

Sources

- 1. A new class of anti-proliferative activity and apoptotic inducer with molecular docking studies for a novel of 1,3-dithiolo[4,5-b]quinoxaline derivatives hybrid with a sulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer Activity of Ag(I) N-Heterocyclic Carbene Complexes Derived from 4,5-Dichloro-1H-Imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Note: Halogenated Imidazoles in Antimicrobial Discovery

[1]

Introduction: The Halogen Advantage

Imidazoles are a cornerstone of antimicrobial chemotherapy, but their efficacy is fundamentally tied to the strategic placement of halogen atoms (Chlorine, Fluorine, Bromine). In drug development, the "halogen bond" and the modulation of lipophilicity (LogP) are not merely structural tweaks—they are the primary drivers of potency and metabolic stability.

This guide moves beyond basic descriptions to provide a rigorous, field-validated workflow for evaluating halogenated imidazoles. It integrates the chemical rationale (SAR) with standardized biological protocols (CLSI/EUCAST) to ensure your data is robust enough for regulatory scrutiny.

Mechanism of Action (MOA): The Dual-Target Paradigm

To design effective assays, one must understand the molecular targets. Halogenated imidazoles exhibit a bimodal mechanism depending on the pathogen type.

Antifungal Mechanism (Fungi/Yeasts)

The primary target is Lanosterol 14

-

The Chemical Interaction: The unhindered nitrogen (N3) of the imidazole ring coordinates with the heme iron of CYP51.

-

The Role of Halogens: Substituents like the 2,4-dichlorophenyl group (found in Miconazole) occupy the hydrophobic access channel of the enzyme. The halogen atoms provide steric bulk that prevents endogenous substrate (lanosterol) binding and protects the drug from rapid metabolic degradation by fungal enzymes.

-

Downstream Effect: Depletion of ergosterol leads to accumulation of toxic 14

-methylsterols, altering membrane fluidity and arresting growth.

Antibacterial Mechanism (Bacteria)

Unlike antifungals, the antibacterial mode is often membrane-centric or enzyme-specific (e.g., FabI inhibition).

-

Membrane Disruption: Highly lipophilic halogenated imidazoles (especially imidazolium salts) insert into the bacterial phospholipid bilayer, causing depolarization and leakage.

-

Biofilm Interference: Halogenated derivatives have been shown to inhibit quorum sensing (QS) signaling molecules, preventing biofilm maturation without necessarily killing planktonic cells (bacteriostatic).

Visualization: Dual-Path Mechanism of Action

Caption: Divergent mechanisms of halogenated imidazoles in fungal (CYP51 inhibition) vs. bacterial (membrane/biofilm disruption) systems.

Structure-Activity Relationship (SAR) Guidelines

When synthesizing or selecting candidates, prioritize these halogenation patterns:

| Feature | Chemical Rationale | Biological Outcome |

| 2,4-Dichloro substitution | Optimizes steric fit in the CYP51 hydrophobic pocket. | High potency against Candida spp.[2][3][4] (e.g., Miconazole).[1][5][6] |

| Fluorine substitution | High electronegativity; strengthens C-F bond against metabolism. | Increased metabolic half-life; enhanced CNS penetration (if systemic). |

| Bromine substitution | Increases lipophilicity (LogP) significantly. | Enhanced antibacterial membrane penetration; often higher toxicity to Gram-positives. |

| Imidazolium Cation | Positive charge attracts negatively charged bacterial membranes. | Potent bactericidal activity (membrane rupture). |

Protocol A: Antifungal Susceptibility Testing (CLSI M27)[7][8]

Objective: Determine the Minimum Inhibitory Concentration (MIC) of hydrophobic halogenated imidazoles against yeasts (Candida, Cryptococcus). Standard: Adapted from CLSI M27 (Clinical and Laboratory Standards Institute).[7][8][9]

Reagents & Equipment[4][10][11][12][13]

-

Medium: RPMI 1640 (with L-glutamine, without bicarbonate), buffered to pH 7.0 with 0.165 M MOPS. Critical: Do not use unbuffered media; pH shifts alter imidazole ionization.

-

Solvent: DMSO (Dimethyl sulfoxide).

-

Inoculum: 0.5 McFarland standard (

to -

Plate: 96-well round-bottom microtiter plate (untreated polystyrene).

Step-by-Step Methodology

-

Compound Preparation (The Hydrophobicity Challenge):

-

Dissolve the halogenated imidazole in 100% DMSO to create a stock solution (typically 1600 µg/mL).

-

Note: Halogenation reduces water solubility. Ensure the final DMSO concentration in the well does not exceed 1% (v/v), as DMSO itself is fungistatic at high concentrations.

-

-

Dilution Series:

-

Prepare 2-fold serial dilutions in RPMI 1640.

-

Final testing range: 64 µg/mL to 0.03 µg/mL.

-

-

Inoculum Preparation:

-

Pick 5 colonies from 24h culture (SDA agar). Suspend in saline.

-

Adjust to 0.5 McFarland.

-

Dilute this suspension 1:1000 in RPMI 1640.

-

Add 100 µL of inoculum to 100 µL of drug dilution in the 96-well plate.

-

-

Incubation:

-

Incubate at 35°C for 24 hours (Candida) or 48-72 hours (Cryptococcus).

-

Tip: Seal plates with gas-permeable film to prevent evaporation (edge effect).

-

-

Readout:

-

Visual: The MIC is the lowest concentration showing 50% inhibition (prominent decrease in turbidity) compared to the growth control.

-

Spectrophotometric: Read OD at 530 nm.

-

Protocol B: Antibacterial Biofilm Eradication (Crystal Violet Assay)

Objective: Quantify the ability of halogenated imidazoles to inhibit or eradicate established biofilms (e.g., S. aureus, P. aeruginosa). Why this matters: Halogenated imidazoles are emerging as anti-biofilm coating agents for medical devices.

Reagents

-

Stain: 0.1% Crystal Violet (CV) solution in water.[10]

-

Solubilizer: 30% Acetic Acid or 95% Ethanol.

-

Wash Buffer: PBS (Phosphate Buffered Saline).

Workflow Diagram

Caption: Standardized Crystal Violet workflow for quantifying biofilm mass reduction.

Critical Execution Steps

-

Establishment: Grow bacteria in TSB + 1% Glucose (glucose promotes slime production) in a flat-bottom 96-well plate for 24 hours.

-

Treatment: Gently aspirate media (do not disrupt the slime layer). Add fresh media containing the halogenated imidazole at

, -

Washing (The Failure Point):

-

Staining & Elution: Stain with CV for 15 mins. Wash. Air dry. Solubilize the bound dye with 30% acetic acid.[10]

-

Calculation:

Data Interpretation & Troubleshooting

Reference MIC Ranges (Quality Control)

When validating your assay, run these controls. If your values fall outside these ranges, the assay is invalid.

| Organism | Drug Control | Expected MIC range (µg/mL) |

| C. albicans (ATCC 90028) | Fluconazole | 0.12 – 0.50 |

| C. parapsilosis (ATCC 22019) | Fluconazole | 1.0 – 4.0 |

| S. aureus (ATCC 29213) | Vancomycin | 0.5 – 2.0 |

Common Pitfalls

-

"Trailing" Effect (Fungi): Imidazoles often show partial inhibition (trailing) where the fungi grow slightly even at high drug concentrations. Solution: For CLSI M27, read the endpoint at 50% inhibition, not 100% clearance.

-

Precipitation: Highly halogenated imidazoles may precipitate in aqueous media. Solution: Check wells under a microscope before reading OD. If crystals are visible, the MIC is inaccurate.

References

-

Clinical and Laboratory Standards Institute (CLSI). (2017).[8][9] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4).

-

O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay.[10][11] Journal of Visualized Experiments.

-

Menozzi, G., et al. (2004).[1][13] Synthesis, antimicrobial activity and molecular modeling studies of halogenated 4-[1H-imidazol-1-yl(phenyl)methyl]-1,5-diphenyl-1H-pyrazoles.[1] Bioorganic & Medicinal Chemistry.[1][2][4][6][7][8][14][12][15]

-

Zhang, L., et al. (2023). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species.[5] MDPI.

-

Abcam. Crystal Violet Staining Protocol for Biofilm Visualization.

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. nano-ntp.com [nano-ntp.com]

- 3. academic.oup.com [academic.oup.com]

- 4. asianpubs.org [asianpubs.org]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus [frontiersin.org]

- 7. njccwei.com [njccwei.com]

- 8. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 9. webstore.ansi.org [webstore.ansi.org]

- 10. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ableweb.org [ableweb.org]

- 13. Synthesis, antimicrobial activity and molecular modeling studies of halogenated 4-[1H-imidazol-1-yl(phenyl)methyl]-1,5-diphenyl-1H-pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. testinglab.com [testinglab.com]

- 15. semanticscholar.org [semanticscholar.org]

Technical Application Note: Optimized N-Alkylation Strategies for 4,5-Dichloro-2-phenyl-1H-imidazole

Introduction & Mechanistic Insight

The N-alkylation of 4,5-dichloro-2-phenyl-1H-imidazole presents a unique set of synthetic challenges distinct from simple imidazole chemistry. Unlike unsubstituted imidazole, this substrate possesses two major deactivating features:

-

Electronic Deactivation: The electron-withdrawing chlorine atoms at C4 and C5, combined with the phenyl ring at C2, significantly reduce the electron density of the imidazolyl nitrogen, making it a poorer nucleophile.

-

Steric Hindrance: The bulky phenyl group at C2 creates a "steric cone" that shields the N1/N3 sites, impeding the approach of electrophiles.

However, this substrate offers a significant process advantage: Symmetry . Due to the identical substitution at C4 and C5 (chlorine) and the C2 axis of symmetry, the starting material exists as a degenerate tautomer. Consequently, mono-alkylation yields a single regioisomer , eliminating the complex N1 vs. N3 isomer separation often required for asymmetric imidazoles (e.g., 4-nitroimidazole).

Mechanistic Pathway

The reaction proceeds via an SN2 mechanism. Deprotonation of the acidic NH proton (pKa estimated ~12.5-13.0, lower than imidazole's 14.5 due to EWGs) generates a resonance-stabilized anion. This anion must then overcome the steric bulk of the C2-phenyl group to attack the alkyl halide.

Strategic Reaction Design

To ensure high conversion and purity, we recommend two distinct protocols depending on the reactivity of your electrophile and the scale of your operation.

| Parameter | Method A: Kinetic Control (NaH) | Method B: Thermodynamic/PTC (K₂CO₃) |

| Primary Use Case | Unreactive alkyl halides, small scale, or rapid synthesis. | Process scale-up, reactive halides (benzyl/allyl), moisture-sensitive labs. |

| Base | Sodium Hydride (60% dispersion) | Potassium Carbonate (Anhydrous) |

| Solvent | DMF (Anhydrous) or THF | Acetonitrile or Acetone |

| Temperature | 0°C → RT | Reflux (60–80°C) |

| Key Advantage | Irreversible deprotonation maximizes nucleophilicity. | Avoids H₂ gas evolution; milder conditions. |

| Catalyst | None | TBAI (Tetrabutylammonium iodide) or 18-Crown-6 |

Experimental Protocols

Protocol A: High-Efficiency Alkylation (NaH Method)

Recommended for primary alkyl chlorides or hindered electrophiles.

Reagents:

-

4,5-dichloro-2-phenyl-1H-imidazole (1.0 equiv)

-

Sodium Hydride (60% in mineral oil) (1.2 equiv)

-

Alkyl Halide (1.1 – 1.2 equiv)

-

DMF (Anhydrous, 5–10 mL per gram of substrate)

Step-by-Step Workflow:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

-

Dissolution: Dissolve the imidazole substrate in anhydrous DMF. Cool the solution to 0°C using an ice bath.

-

Deprotonation: Carefully add NaH portion-wise over 10 minutes. Caution: Hydrogen gas evolution.

-

Anion Formation: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes. The solution typically turns yellow/orange, indicating anion formation.

-

Alkylation: Re-cool to 0°C (optional, depending on R-X reactivity) and add the Alkyl Halide dropwise.

-

Reaction: Allow to warm to RT and stir. Monitor by TLC (typically 2–6 hours).

-

Quench: Cool to 0°C and quench carefully with saturated NH₄Cl solution.

-

Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with water (to remove DMF) and brine. Dry over Na₂SO₄.[1]

Protocol B: Scalable Phase-Transfer Catalysis (PTC Method)

Recommended for scale-up (>10g) and reactive electrophiles (e.g., Benzyl bromide, Methyl iodide).

Reagents:

-

4,5-dichloro-2-phenyl-1H-imidazole (1.0 equiv)

-

Potassium Carbonate (K₂CO₃), anhydrous, granular (2.0 equiv)

-

Tetrabutylammonium Iodide (TBAI) (0.05 equiv / 5 mol%)

-

Alkyl Halide (1.1 equiv)[2]

-

Acetonitrile (MeCN) (10 mL per gram)

Step-by-Step Workflow:

-

Suspension: To a reaction vessel, add the imidazole substrate, K₂CO₃, and TBAI.

-

Solvent: Add Acetonitrile and start stirring.

-

Addition: Add the Alkyl Halide in one portion at RT.

-

Heating: Heat the mixture to reflux (approx. 80°C) .

-

Note: The TBAI acts as a phase transfer catalyst, solubilizing the carbonate and enhancing the nucleophilicity of the imidazole anion in the organic phase.

-

-

Monitoring: Reaction is usually complete within 4–12 hours.

-

Filtration: Cool to RT. Filter off the solid inorganic salts (K₂CO₃/KBr).

-

Concentration: Evaporate the filtrate under reduced pressure.

-

Purification: Recrystallize the residue (often from Ethanol/Water) or pass through a short silica plug if necessary.

Decision Logic & Troubleshooting

Use the following logic tree to determine the optimal path for your specific derivative.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Conversion (<50%) | Steric hindrance of C2-Phenyl blocks attack. | Switch to Method A (NaH) and heat to 60°C. Add NaI (Finkelstein) if using alkyl chlorides. |

| Starting Material Remains | Moisture in solvent quenching the base. | Ensure DMF/MeCN is anhydrous (Karl Fischer < 0.05%). Dry K₂CO₃ in an oven before use. |

| New Spot on TLC (High Rf) | Dialkylation (Quaternization). | Unlikely with this substrate due to electronics, but if observed, reduce Alkyl Halide to 1.0 equiv and lower temp. |

| Oiling out / Sticky Solid | Product occlusion. | Use Ethanol/Water (1:1) for recrystallization. The product is highly lipophilic. |

References

-

BenchChem. (2025).[3] Reaction Conditions for N-Alkylation of 2-Acetyl-4-Methylimidazole. (Analogous steric/electronic systems).[4]

-

National Institutes of Health (NIH). (2024). The Cohesive Interactions in Phenylimidazoles. PMC. (Structural data on 4,5-dichloro-2-phenylimidazole).

-

ThalesNano. (2023). Optimization of N-alkylation in the Phoenix Flow Reactor. (High-temperature alkylation data).

-

PubChem. (2025).[4] 4,5-Dichloro-2-phenyl-1H-imidazole Compound Summary. (Physical properties and pKa data).

-

Organic Chemistry Data. (2022). pKa Values of Heterocycles. (Reference for imidazole acidity adjustments).

Sources

- 1. Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation of 1,1´-(alkyldiyl)-bis-(2-alkylimidazole-4,5-dicarboxylic) acids - Menshikov - Medical academic journal [journals.eco-vector.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]